1-Nonyl-2-methylimidazoline oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Nonyl-2-methylimidazoline oxalate is a chemical compound belonging to the class of imidazolines. Imidazolines are heterocyclic compounds containing a five-membered ring with two nitrogen atoms. This particular compound is characterized by the presence of a nonyl group (a nine-carbon alkyl chain) and a methyl group attached to the imidazoline ring, along with an oxalate counterion. It is used in various applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Nonyl-2-methylimidazoline oxalate can be synthesized through the cyclization of N-propargylamides using (diacetoxyiodo)benzene (PIDA) as a reaction promoter and lithium iodide (LiI) as an iodine source . The intramolecular iodooxygenation of N-propargylamides proceeds readily, leading to the corresponding oxazolines in good to excellent isolated yields .
Industrial Production Methods: Industrial production of this compound typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or distillation to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Nonyl-2-methylimidazoline oxalate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazoles.
Reduction: Reduction reactions can lead to the formation of imidazolidines.
Substitution: The nonyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed for substitution reactions.
Major Products:
Oxidation: Formation of oxazoles.
Reduction: Formation of imidazolidines.
Substitution: Various substituted imidazolines depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
1-Nonyl-2-methylimidazoline oxalate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-nonyl-2-methylimidazoline oxalate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The nonyl and methyl groups play a crucial role in enhancing the compound’s binding affinity and specificity. The oxalate counterion may also contribute to the overall stability and solubility of the compound in biological systems .
Vergleich Mit ähnlichen Verbindungen
1-Methylimidazole: A simpler imidazole derivative with a single methyl group.
2-Methylimidazolium hydrogen oxalate dihydrate: Another imidazole derivative with an oxalate counterion.
Imidazo[1,2-a]pyrazine: A versatile scaffold used in organic synthesis and drug development.
Uniqueness: 1-Nonyl-2-methylimidazoline oxalate is unique due to the presence of both a nonyl group and an oxalate counterion, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it valuable in various applications.
Eigenschaften
CAS-Nummer |
145278-80-4 |
---|---|
Molekularformel |
C15H28N2O4 |
Molekulargewicht |
300.39 g/mol |
IUPAC-Name |
2-methyl-1-nonyl-4,5-dihydroimidazole;oxalic acid |
InChI |
InChI=1S/C13H26N2.C2H2O4/c1-3-4-5-6-7-8-9-11-15-12-10-14-13(15)2;3-1(4)2(5)6/h3-12H2,1-2H3;(H,3,4)(H,5,6) |
InChI-Schlüssel |
BTHPUBWUBWVYPF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCN1CCN=C1C.C(=O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.